![molecular formula C20H21ClN2O2 B2742663 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline CAS No. 1094214-93-3](/img/structure/B2742663.png)
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor, if applicable .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Biological Probes
Electrophile and Nucleophile Synthesis : Alpha-nitro ketones, sharing structural motifs with the compound , have been synthesized for use as electrophiles and nucleophiles. These compounds were utilized to probe Drosophila nicotinic acetylcholine receptor interactions, showcasing a method for exploring neurological receptor dynamics (Zhang, Tomizawa, & Casida, 2004).
Reduction of Nitroarenes : The reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst demonstrates a synthetic pathway that could potentially apply to the modification or functionalization of the compound of interest (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Photochemical Applications
Photorelease of L-Glutamate : A study on 1-acyl-7-nitroindolines, which share a nitroindoline moiety with the compound of interest, highlighted their use for the rapid photochemical release of neuroactive amino acids like L-glutamate, suggesting applications in neuroscience research (Papageorgiou, Ogden, & Corrie, 2004).
Photoprocesses in Dyes and Merocyanines : The study of photophysical and photochemical properties of indodicarbocyanine dyes and spiropyran-derived merocyanines, which include functionalities similar to the compound , provides insights into the potential for photoisomerization and photostabilization applications (Chibisov & Görner, 1997).
Catalysis and Synthesis
- Catalyzed Reduction and Chemical Transformations : Research on the catalyzed reduction of nitroarenes and synthesis of compounds through novel catalytic methods may offer pathways for the transformation or synthesis of related compounds, providing a foundation for chemical manipulation and application in material science or medicinal chemistry (Watanabe et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-20(2)17-6-4-5-7-18(17)22(3)19(20)12-15(13-23(24)25)14-8-10-16(21)11-9-14/h4-12,15H,13H2,1-3H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWPXTOSMCABJA-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
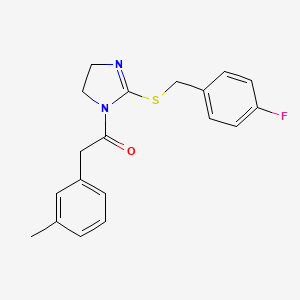
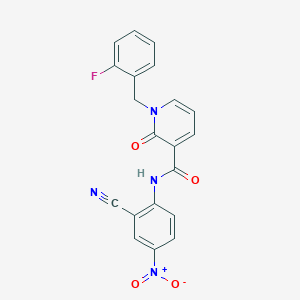
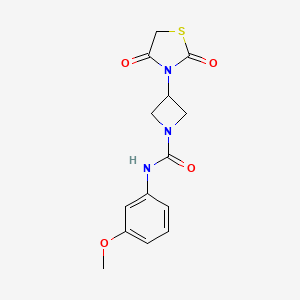
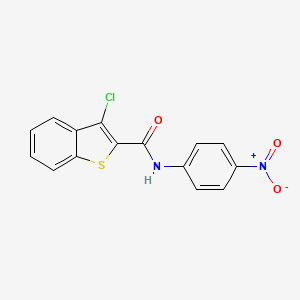
![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)
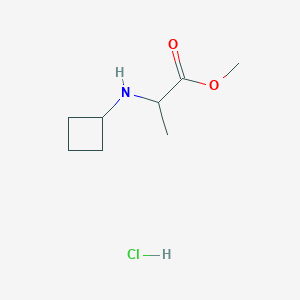
![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

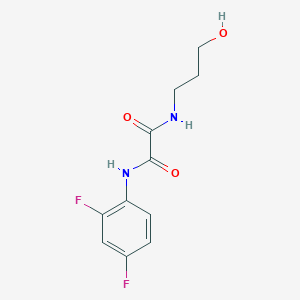
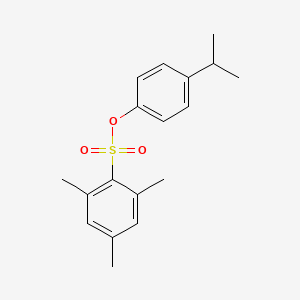


![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
